Potassium valerate
Description
Overview of Short-Chain Fatty Acid Anions in Chemical Research
Short-chain fatty acids (SCFAs) are carboxylic acids with aliphatic tails of one to six carbons. monash.edufrontiersin.org Their corresponding conjugate bases, short-chain fatty acid anions, are significant in various fields of chemical and biological research. frontiersin.orgebi.ac.uk The most studied SCFAs include acetate, propionate (B1217596), and butyrate. monash.edu These anions are produced in nature through the bacterial fermentation of carbohydrates and proteins. monash.edufrontiersin.org
In chemical research, the carboxylate group (R-COO⁻) is a fundamental functional group. wikipedia.org The properties of SCFA anions, such as their solubility and basicity, make them useful in synthesis and as components in buffer solutions. wikipedia.orglibretexts.org Their amphiphilic nature, possessing both a hydrophilic carboxylate head and a hydrophobic alkyl tail, leads to unique behaviors in aqueous solutions, including the formation of micelles. libretexts.org This property is harnessed in various applications, from cleaning agents to drug delivery systems.
SCFA anions are also central to biochemical studies. They serve as key energy sources for cells and are involved in metabolic regulation. ebi.ac.ukmdpi.com Researchers are investigating their roles in cellular signaling and the modulation of enzyme activity, which has implications for understanding and potentially treating a range of diseases. frontiersin.orgmdpi.com The analysis of SCFA concentrations is a growing area of interest in clinical diagnostics, often utilizing advanced analytical techniques like chromatography and mass spectrometry. frontiersin.org
Derivation and Classification of Potassium Valerate (B167501) within Organic Chemistry
Potassium valerate, also known as potassium pentanoate, is the potassium salt of valeric acid (or pentanoic acid). ontosight.aiontosight.ai Its chemical formula is C₅H₉KO₂. ontosight.ai The formation of this compound is a classic acid-base neutralization reaction. It occurs when valeric acid, a weak acid, reacts with a strong base such as potassium hydroxide (B78521). ontosight.ai In this reaction, the acidic proton of the carboxyl group (-COOH) on valeric acid is donated to the hydroxide ion (OH⁻), forming water. The resulting valerate anion (CH₃(CH₂)₃COO⁻) then forms an ionic bond with the potassium cation (K⁺). wikipedia.orglibretexts.org
Reaction: CH₃(CH₂)₃COOH (Valeric Acid) + KOH (Potassium Hydroxide) → CH₃(CH₂)₃COOK (this compound) + H₂O (Water)
In the classification of organic compounds, this compound falls into several categories:
Carboxylate Salt: It is fundamentally a salt of a carboxylic acid. wikipedia.orgcontaminantdb.ca Carboxylate salts are ionic compounds composed of a carboxylate anion and a metal cation. libretexts.orgbritannica.com
Organic Potassium Salt: As it contains a potassium ion bonded to an organic anion, it is classified as an organic potassium salt. contaminantdb.ca
Fatty Acid Salt: Since valeric acid is a short-chain fatty acid, this compound is considered a salt of a fatty acid. ontosight.aicontaminantdb.ca
The structure consists of the potassium ion and the pentanoate (valerate) anion. ontosight.ai The negative charge on the valerate anion is delocalized across the two oxygen atoms of the carboxylate group due to resonance, which stabilizes the anion. wikipedia.org
Historical Perspectives on Valeric Acid and its Salts in Scientific Inquiry
The study of valeric acid and its salts has historical roots in the investigation of natural products. wikipedia.org Valeric acid derives its name from the perennial plant valerian (Valeriana officinalis), a minor constituent of which is this acid. wikipedia.orgacs.org The dried root of the valerian plant has been utilized for medicinal purposes for centuries. wikipedia.org
Early organic chemists in the 19th century were instrumental in isolating and characterizing carboxylic acids from natural sources. uomustansiriyah.edu.iq Valeric acid was first characterized in a pure form by E. Fremy in 1840, who prepared it from palm oil. gerli.com The chemical identity of valeric acid and its isomers, like isovaleric acid, was further explored through the oxidation of fusel alcohols. wikipedia.org
The synthesis of derivatives of valeric acid, including its salts and anhydrides, was part of the foundational work in understanding chemical reactivity and structure. In the 1850s, chemists like Luigi Chiozza investigated the reactions of this compound to produce valeric anhydride (B1165640) and mixed anhydrides. scielo.org.mx These experiments, reacting this compound with reagents like benzoyl chloride or phosphorus oxychloride, were crucial in developing the type theory of chemical compounds, which classified organic compounds based on their derivation from simple inorganic types like water or ammonia. scielo.org.mx This early research on valerate salts contributed to the broader understanding of the constitution and classification of organic molecules. scielo.org.mx
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
19455-21-1 |
|---|---|
Molecular Formula |
C5H9KO2 |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
potassium;pentanoate |
InChI |
InChI=1S/C5H10O2.K/c1-2-3-4-5(6)7;/h2-4H2,1H3,(H,6,7);/q;+1/p-1 |
InChI Key |
OPCDHYPGIGFJGH-UHFFFAOYSA-M |
SMILES |
CCCCC(=O)[O-].[K+] |
Isomeric SMILES |
CCCCC(=O)[O-].[K+] |
Canonical SMILES |
CCCCC(=O)[O-].[K+] |
Other CAS No. |
19455-21-1 |
Related CAS |
109-52-4 (Parent) |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis of Potassium Valerate (B167501)
The primary and most direct method for synthesizing potassium valerate involves the chemical transformation of valeric acid through neutralization reactions. This approach focuses on the reaction of valeric acid with a suitable potassium-containing base.
Neutralization Reactions of Valeric Acid with Potassium Bases
The synthesis of this compound is fundamentally an acid-base neutralization reaction. Valeric acid (CH₃(CH₂)₃COOH), a carboxylic acid, reacts with a potassium base to form this compound (CH₃(CH₂)₃COOK) and water. The choice of the potassium base is a critical factor in this process, with potassium hydroxide (B78521) (KOH), potassium carbonate (K₂CO₃), and potassium bicarbonate (KHCO₃) being the most common reagents.
The reaction with potassium hydroxide, a strong base, is a straightforward and rapid neutralization:
CH₃(CH₂)₃COOH + KOH → CH₃(CH₂)₃COOK + H₂O
When using potassium carbonate, a weaker base, the reaction stoichiometry is different, producing this compound, water, and carbon dioxide:
2 CH₃(CH₂)₃COOH + K₂CO₃ → 2 CH₃(CH₂)₃COOK + H₂O + CO₂
Potassium bicarbonate also reacts with valeric acid to yield this compound, water, and carbon dioxide:
CH₃(CH₂)₃COOH + KHCO₃ → CH₃(CH₂)₃COOK + H₂O + CO₂
The selection of the base can influence the reaction conditions and the purification strategy for the final product.
Optimization of Reaction Conditions for Enhanced Yield and Purity
Achieving a high yield and purity of this compound necessitates the careful optimization of several reaction parameters. Key factors that influence the outcome of the synthesis include stoichiometry of reactants, reaction temperature, solvent selection, and purification methods.
Stoichiometry: A slight excess of the potassium base is often employed to ensure the complete conversion of valeric acid. However, a large excess should be avoided as it can complicate the purification process. The precise molar ratio is determined based on the specific base used and the desired purity of the final product.
Temperature: The reaction is typically carried out at a moderate temperature to ensure a sufficient reaction rate without causing decomposition of the reactants or products. The optimal temperature can vary depending on the solvent and the base used. For instance, reactions involving potassium carbonate may require gentle heating to facilitate the dissolution of the base and the evolution of carbon dioxide.
Solvent: The choice of solvent is crucial for facilitating the reaction and for the subsequent isolation of the product. Water is a common solvent for these reactions due to the high solubility of the reactants and the this compound product. Alcohols, such as ethanol (B145695), can also be used, particularly if a non-aqueous medium is preferred for subsequent processing steps.
Purification: After the reaction is complete, the this compound is typically isolated by removing the solvent, often through evaporation. To achieve high purity, recrystallization is a common technique. This involves dissolving the crude product in a suitable hot solvent and then allowing it to cool, which causes the purified this compound to crystallize out, leaving impurities behind in the solvent. The selection of the recrystallization solvent is critical for achieving high purity and yield.
Table 1: Factors Influencing this compound Synthesis
| Parameter | Influence on Yield and Purity | Optimization Strategies |
| Stoichiometry | Incomplete reaction if base is limiting; excess base can be an impurity. | Use of a slight excess of the potassium base to drive the reaction to completion. |
| Temperature | Affects reaction rate and potential for side reactions or decomposition. | Maintaining a controlled and moderate temperature to balance reaction speed and product stability. |
| Solvent | Influences reactant solubility, reaction rate, and product isolation. | Selection of a solvent (e.g., water, ethanol) that provides good solubility for reactants and facilitates easy product recovery. |
| Purification | Determines the final purity of the this compound. | Techniques such as recrystallization from a suitable solvent to remove unreacted starting materials and by-products. |
Sustainable and Green Synthesis Pathways for Valeric Acid Precursors
The environmental impact of chemical production is a growing concern, leading to the development of sustainable and green synthesis routes for key chemical building blocks like valeric acid. These methods often utilize renewable biomass as a starting material, offering an alternative to traditional petroleum-based production.
Biocatalytic Approaches to Valeric Acid Production
Biocatalysis leverages the power of enzymes and microorganisms to perform chemical transformations. In the context of valeric acid production, various microbial fermentation pathways are being explored. Certain bacteria can convert biomass-derived sugars and other organic materials into short-chain fatty acids, including valeric acid. This approach offers the potential for a more environmentally friendly production process, operating under mild conditions and reducing the need for harsh chemical reagents. Research in this area is focused on identifying and engineering microorganisms with high efficiency and selectivity for valeric acid production.
Electrocatalytic Hydrogenation of Biomass-Derived Levulinic Acid to Valeric Acid
Levulinic acid, a platform chemical readily produced from the acid-catalyzed hydrolysis of lignocellulosic biomass, is a key intermediate in the sustainable production of valeric acid. wur.nl Electrocatalytic hydrogenation (ECH) presents a promising method for the conversion of levulinic acid to valeric acid. researchgate.net This process uses electricity, ideally from renewable sources, to drive the hydrogenation reaction at or near ambient temperature and pressure. researchgate.net
The ECH of levulinic acid to valeric acid has been investigated using various metal electrodes. researchgate.net Studies have shown that a high conversion of levulinic acid (up to 93%) and excellent selectivity to valeric acid (up to 94%) can be achieved under optimized conditions, such as using a metallic lead electrode in a sulfuric acid electrolyte. researchgate.net The reaction proceeds through the hydrogenation of the ketone group in levulinic acid to a secondary alcohol, which is then further reduced to a methylene (B1212753) group to form valeric acid. researchgate.net The efficiency and selectivity of the process are influenced by factors such as the electrode material, applied potential, electrolyte concentration, and temperature. researchgate.net
Catalytic Transfer Hydrogenation for Valeric Acid and Derivatives
Catalytic transfer hydrogenation (CTH) is another green chemistry approach for the reduction of levulinic acid to produce valeric acid and its derivatives. CTH utilizes a hydrogen donor molecule, such as formic acid or isopropanol, in the presence of a catalyst to transfer hydrogen to the substrate. This method avoids the need for high-pressure gaseous hydrogen, making the process inherently safer and more accessible.
Research has demonstrated the successful conversion of levulinic acid to valeric acid and its esters using CTH. researchgate.net Various catalysts, including those based on noble and non-noble metals, have been explored for this transformation. The choice of catalyst and hydrogen donor, along with reaction conditions like temperature and pressure, plays a crucial role in determining the product distribution and yield. This pathway is a significant area of research in the development of biorefineries for the production of valuable chemicals from renewable resources.
Table 2: Comparison of Sustainable Valeric Acid Synthesis Pathways
| Synthesis Pathway | Key Features | Advantages | Challenges |
| Biocatalytic Production | Utilizes microorganisms or enzymes. | Mild reaction conditions, potential for high selectivity, renewable feedstock. | Slow reaction rates, complex product separation, strain development and optimization. |
| Electrocatalytic Hydrogenation | Uses electricity to drive hydrogenation of levulinic acid. | Ambient temperature and pressure, potential for use of renewable energy. | Electrode stability and cost, Faradaic efficiency, electrolyte selection. |
| Catalytic Transfer Hydrogenation | Employs a hydrogen donor molecule in the presence of a catalyst. | Avoids the use of high-pressure hydrogen, often milder conditions than traditional hydrogenation. | Catalyst cost and stability, efficiency of the hydrogen donor, separation of products from the donor and catalyst. |
Advanced Synthetic Routes to Valerate Derivatives
Valeric acid and its salt, this compound, are precursors to a variety of valuable chemical derivatives. The transformation of the carboxylate functional group allows for the synthesis of esters, amides, and anhydrides, each with distinct properties and applications.
Esterification Reactions of the Valerate Moiety
The esterification of valeric acid is a fundamental transformation that leads to the formation of valerate esters, which are often characterized by their pleasant fragrances.
The mechanism of Fischer esterification proceeds through several key steps:
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the valeric acid, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic attack by the alcohol: The alcohol molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
Elimination of water: A molecule of water is eliminated, forming a protonated ester.
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
Recent advancements in direct esterification techniques have explored more environmentally benign methods. For instance, ultrasound-assisted esterification of valeric acid has been shown to produce high yields of alkyl valerates in shorter reaction times and at room temperature, often facilitated by enzymes like biosilicified lipase (B570770).
In the pursuit of greener and more efficient catalytic systems, Brønsted acidic amino acid ionic liquids have emerged as effective catalysts for the esterification of valeric acid. These catalysts are advantageous due to their low volatility, high thermal stability, and recyclability.
A study on the synthesis of ethyl valerate, a promising biofuel additive, demonstrated the high catalytic activity of proline bisulfate ([Pro]HSO4) ionic liquid. The research involved evaluating the acidity of various amino acid-based ionic liquids using the Hammett method and density functional theory (DFT) calculations. The effects of several reaction parameters were investigated to optimize the process.
| Parameter | Optimal Condition |
| Catalyst | Proline bisulfate ([Pro]HSO4) |
| Temperature | 80 °C |
| Reaction Time | 7 hours |
| Molar Ratio (Ethanol:Valeric Acid) | Optimized for high conversion |
| Catalyst Amount | Optimized for high conversion |
Under these optimized conditions, a high conversion of valeric acid (>99.9%) with 100% selectivity for ethyl valerate was achieved. The recyclability of the proline bisulfate catalyst was also found to be excellent, making it a sustainable choice for this transformation.
Amide and Anhydride (B1165640) Formation from Carboxylic Acid Precursors
Valeric acid can be converted into other important derivatives, namely amides and anhydrides, through reactions involving its carboxyl group.
Valeric amides can be synthesized directly from valeric acid by reacting it with an amine. This reaction is typically carried out at elevated temperatures to drive off the water that is formed. A study has shown the successful synthesis of various carboxylic acid amides, including those from valeric acid, by reacting the acid with amines like cyclohexylamine, piperidine, or morpholine (B109124) in the presence of copper nanoparticle catalysts. The process occurs in a benzene (B151609) medium with azeotropic removal of water.
A more common and efficient laboratory method for amide formation involves the use of a more reactive derivative of valeric acid, such as valeryl chloride. Valeric acid can be converted to valeryl chloride by reacting it with reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). The resulting valeryl chloride is a highly reactive acyl chloride that readily reacts with amines to form the corresponding valeric amides. For example, N-nonyl-valeric acid amide can be synthesized by reacting nonylamine (B85610) with valeroyl chloride in diethyl ether.
Valeric anhydride is another significant derivative of valeric acid. It can be prepared by the dehydration of two molecules of valeric acid. A patented method for the preparation of valeric anhydride involves the reaction of valeric acid with dicyclohexylcarbodiimide (B1669883) (DCC) in an organic solvent like dichloromethane (B109758) at room temperature. The dicyclohexylurea byproduct precipitates out of the solution, and the valeric anhydride can be isolated after filtration and removal of the solvent.
| Reactants | Reagent/Catalyst | Product |
| Valeric acid, Amine | Copper nanoparticles | Valeric amide |
| Valeric acid | Thionyl chloride | Valeryl chloride |
| Valeryl chloride, Amine | - | Valeric amide |
| Valeric acid | Dicyclohexylcarbodiimide (DCC) | Valeric anhydride |
Hydrolysis Reactions of Valerate Esters
The hydrolysis of valerate esters is the reverse of esterification, where the ester is cleaved back into a carboxylic acid (valeric acid) and an alcohol. This reaction can be catalyzed by either an acid or a base.
Acid-catalyzed hydrolysis of a valerate ester is an equilibrium process. To drive the reaction to completion, a large excess of water is typically used. The mechanism is the microscopic reverse of the Fischer esterification. It begins with the protonation of the carbonyl oxygen of the ester, followed by the nucleophilic attack of a water molecule. Subsequent proton transfers and elimination of the alcohol molecule lead to the formation of valeric acid.
The general mechanisms are as follows:
Acid-Catalyzed Hydrolysis: Ester + H₂O ⇌ Carboxylic Acid + Alcohol (in the presence of H⁺)
Base-Catalyzed Hydrolysis (Saponification): Ester + OH⁻ → Carboxylate Salt + Alcohol
Mechanistic Studies of Valerate Formation and Derivatization
Understanding the mechanisms of valerate formation and its subsequent reactions is crucial for optimizing reaction conditions and developing new synthetic methodologies. Various studies have provided insights into these processes.
Kinetic studies on the esterification of pentanoic acid with methanol, catalyzed by a cation exchange resin (Amberlyst 15), have shown that the reaction can be effectively modeled. The data was well-fitted to the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, which suggests that the reaction occurs between adsorbed species on the catalyst surface. The study also investigated the effects of temperature, molar ratio of reactants, and catalyst loading on the conversion of valeric acid.
Computational studies, such as those using the Conductor-like Screening Model for Real Solvents (COSMO-RS), have been employed to understand the intermolecular interactions in binary mixtures of valeric acid and various alcohols (from 1-pentanol (B3423595) to 1-decanol). These theoretical calculations of activity coefficients and contact probabilities complement experimental data on properties like density and viscosity, providing a deeper understanding of the solution-phase behavior that influences esterification reactions.
Mass spectrometry studies on the ionization of valeric acid clusters have revealed reaction channels that are not observed with single molecules. These include proton transfer between two valeric acid molecules and the formation of valeric anhydride. These findings are considered prototypical for the ionization behavior of short-chain fatty acid clusters.
Nucleophilic Acyl Substitution Mechanisms in Carboxylate Reactivity
The valerate anion, derived from this compound, can function as a potent nucleophile in nucleophilic acyl substitution reactions. This reactivity is centered on the negatively charged oxygen atoms of the carboxylate group, which possess lone pairs of electrons available for attacking electrophilic centers. The fundamental mechanism governing these reactions is a two-step process known as the addition-elimination mechanism. masterorganicchemistry.com
In the initial step, the carboxylate anion attacks the carbonyl carbon of an acyl compound, such as an acid chloride or an anhydride. This leads to the breaking of the carbonyl π bond and the formation of a tetrahedral intermediate. masterorganicchemistry.com This intermediate is transient and contains a negatively charged oxygen atom derived from the original carbonyl group. jove.com
A classic example of this reactivity is the reaction of a carboxylate with an acid chloride to form an acid anhydride. uomustansiriyah.edu.iq In this case, the valerate anion would attack the carbonyl carbon of an acyl chloride. The subsequent collapse of the tetrahedral intermediate would expel the chloride ion, a good leaving group, resulting in the formation of a mixed anhydride. masterorganicchemistry.comuomustansiriyah.edu.iq
The efficacy of the nucleophilic acyl substitution reaction is largely dependent on the relative basicity of the nucleophile and the leaving group. Such reactions tend to favor the displacement of a weaker base by a stronger base. masterorganicchemistry.com While the valerate anion is a competent nucleophile, it is important to note that within the hierarchy of carboxylic acid derivatives, carboxylate ions are considered relatively unreactive towards nucleophilic acyl substitution because they lack a suitable leaving group themselves. byjus.comlibretexts.org Their primary role is as a nucleophile, not as a substrate in these reactions.
Table 1: Key Steps in Nucleophilic Acyl Substitution
| Step | Description | Intermediate/Product |
| 1. Nucleophilic Attack | The valerate carboxylate anion attacks the electrophilic carbonyl carbon of another acyl compound. | Tetrahedral Alkoxide Intermediate |
| 2. Elimination | The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a leaving group. | New Acyl Derivative |
Biological and Biochemical Interactions of the Valerate Moiety Non Clinical Focus
Role of Valerate (B167501) as a Short-Chain Fatty Acid (SCFA) in Biological Systems
Valerate, also known as pentanoate, is a short-chain fatty acid (SCFA) that has garnered increasing scientific interest for its role in various biological processes. As a product of anaerobic bacterial fermentation in the gut, its presence and concentration can influence host physiology.
Gut Microbiome Metabolism and Valerate Production
The human gut is home to a complex ecosystem of microorganisms that play a crucial role in metabolizing dietary components that are otherwise indigestible by the host. nih.gov Valerate is one of the metabolic end products of this microbial activity. nih.gov
Primarily, valerate is produced from the fermentation of amino acids by the gut microbiota. nih.govresearchgate.net In vitro studies using porcine colonic microbiota have demonstrated that the fermentation of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine leads to a significant increase in valerate levels. nih.gov Specifically, the addition of BCAAs to in vitro incubations with porcine colonic microbiota resulted in a notable increase in valerate production, alongside increases in branched-chain fatty acids (bCFAs) like isobutyrate and isovalerate. nih.govresearchgate.net This process is often associated with the activity of specific bacterial families, such as Peptostreptococcaceae. nih.gov
Beyond BCAAs, other amino acids can also contribute to the pool of SCFAs. For instance, proline can be metabolized by gut bacteria to produce valerate. frontiersin.org The intricate metabolic interactions within the gut microbiota, often referred to as cross-feeding, can also lead to the formation of valerate from metabolic intermediates of other fermentation processes. nih.gov The production of valerate is influenced by the composition of the gut microbiota and the availability of substrates, particularly undigested proteins and amino acids that reach the colon. nih.govresearchgate.net
Influence on Intestinal Barrier Integrity in Cellular Models
The intestinal epithelium forms a critical barrier that separates the host from the external environment, including the vast population of gut microbes and their metabolites. The integrity of this barrier is crucial for maintaining gut homeostasis. Recent in vitro studies have highlighted the beneficial effects of valerate on intestinal barrier function.
Using the Caco-2 cell monolayer model, a widely accepted in vitro model for the intestinal barrier, researchers have demonstrated that valerate can enhance barrier integrity. researchgate.netnih.gov Treatment of Caco-2 cell monolayers with physiologically relevant concentrations of valerate (0-4 mM) resulted in a significant increase in transepithelial electrical resistance (TEER), a key indicator of barrier tightness. researchgate.netnih.gov The maximum increase in TEER was observed at a concentration of 2 mM. nih.govresearchgate.net
This enhancement of barrier function by valerate is associated with a reduction in paracellular permeability, as demonstrated by a decreased flux of fluorescently labeled inulin (B196767) across the cell monolayer. researchgate.net The mechanism underlying this effect appears to involve the activation of AMP-activated protein kinase (AMPK) and the promotion of tight junction (TJ) assembly. researchgate.netnih.gov Tight junctions are protein complexes that seal the space between adjacent epithelial cells, thereby regulating paracellular transport. While valerate was shown to influence the assembly of these junctions, it did not appear to increase the expression of TJ-related proteins. researchgate.netnih.gov The positive effects of valerate on intestinal barrier function are comparable to those of butyrate, another well-studied SCFA, although valerate may be effective over a broader range of concentrations. researchgate.netnih.gov
| Parameter | Observation | Mechanism | Reference |
|---|---|---|---|
| Transepithelial Electrical Resistance (TEER) | Increased (Maximum at 2 mM) | AMPK activation and Tight Junction assembly | researchgate.netnih.govresearchgate.net |
| Paracellular Permeability (FITC-inulin flux) | Decreased | researchgate.net |
Involvement in Branched-Chain Amino Acid Metabolism and Related Metabolic Pathways in Model Organisms
The metabolism of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—is a complex process that occurs in the mitochondria of various tissues. nih.gov There is growing evidence of crosstalk between BCAA metabolism and other metabolic pathways, including the production of certain SCFAs. nih.govresearchgate.net
As previously mentioned, the fermentation of BCAAs by gut microbiota can lead to the production of valerate. nih.gov This indicates a direct link between the availability of BCAAs in the colon and the generation of this particular SCFA. In turn, valerate and other SCFAs can influence host metabolism.
While direct studies on the effect of valerate on BCAA metabolism in model organisms are limited, research on a structurally related compound, valproic acid (valproate), provides some insights. In rats, the administration of valproate was found to significantly alter the balance between BCAAs and aromatic amino acids in both the brain and plasma. nih.gov This suggests that compounds with a valerate-like structure can interfere with amino acid homeostasis.
Furthermore, metabolic analyses in fibroblast cell lines from patients with genetic disorders of BCAA metabolism have revealed intricate crosstalk between the catabolic pathways of leucine, isoleucine, and valine. nih.govresearchgate.net These studies highlight the interconnectedness of these pathways and the potential for metabolites from one pathway to influence another. Given that valerate is a product of BCAA fermentation, it is plausible that it could play a role in the feedback regulation of these metabolic circuits, although this remains an area for further investigation.
Enzymatic Transformations and Metabolic Fates of Valerate in vitro
In vitro studies have begun to elucidate the enzymatic transformations and metabolic fate of valerate. These studies are crucial for understanding how this SCFA is processed and utilized in biological systems.
Once absorbed, valerate can undergo β-oxidation in hepatocytes, where it is metabolized to acetyl-CoA and propionyl-CoA. metwarebio.com These products can then enter the tricarboxylic acid (TCA) cycle for energy production or be used in gluconeogenesis. metwarebio.com In vitro studies with rumen microorganisms have shown that valeric acid can be degraded into acetic acid and propionic acid. pharmacompass.com
Enzymatic activity is also central to the synthesis of valerate esters, which have applications in the food and fragrance industries. In vitro enzymatic synthesis of ethyl valerate has been achieved through the esterification of ethanol (B145695) and valeric acid using lipase (B570770) from Thermomyces lanuginosus. This demonstrates that valerate can serve as a substrate for enzymatic reactions that modify its structure and function.
The metabolic pathways for valerate production have also been investigated. In some anaerobic gut bacteria, valerate is synthesized through a chain elongation process involving the condensation of ethanol and propionate (B1217596). metwarebio.comresearchgate.net This process involves several enzymatic steps, including the oxidation of ethanol to acetyl-CoA and the activation of propionate to propionyl-CoA, followed by a thiolase-mediated condensation to form 3-ketopentanoyl-CoA, which is subsequently converted to valeric acid. metwarebio.com
Interactions with Biological Membranes and Transport Mechanisms in in vitro Systems
The interaction of valerate with biological membranes and its transport into cells are critical steps for its biological activity. As an SCFA, the transport of valerate across cell membranes can occur through both passive diffusion and carrier-mediated transport.
In vitro models, such as Caco-2 cell monolayers, are commonly used to study the intestinal transport of various compounds. nih.govmdpi.com The uptake of SCFAs, including valerate, into hepatocytes is another important area of investigation, as the liver is a primary site of SCFA metabolism. solvobiotech.comthermofisher.com In vitro hepatocyte uptake assays can be used to evaluate the transport of compounds into liver cells, distinguishing between active transport via transporters and passive diffusion. solvobiotech.com
The composition of the biological membrane can also influence its interaction with and permeability to small molecules like valerate. For instance, the cholesterol content of a lipid membrane is known to affect its fluidity and permeability. chemrxiv.org Studies using artificial lipid membranes have shown that changes in membrane composition can alter its interaction with various molecules. mdpi.com While specific in vitro studies on the interaction of valerate with different lipid membrane compositions are not extensively detailed in the provided search results, the general principles of membrane biology suggest that factors like lipid composition and the presence of specific transporters would modulate the passage of valerate into cells. The use of in vitro systems with inside-out-oriented membrane vesicles can also be a valuable tool for studying the transport of substrates by specific transporter proteins. evotec.com
Metabolomic Profiling of Valerate and Related Organic Acids in Biological Samples
Metabolomics, the large-scale study of small molecules within cells, biofluids, tissues, or organisms, provides a powerful tool for understanding the role of valerate and other SCFAs in health and disease. Various analytical techniques are employed for the metabolomic profiling of these organic acids in biological samples.
Gas chromatography-mass spectrometry (GC-MS) is a widely used method for the quantification of SCFAs, including valerate, in biological matrices such as plasma and feces. nih.govnih.govnih.govnih.govresearchgate.net This technique offers high sensitivity and specificity, allowing for the accurate measurement of a range of volatile and semi-volatile compounds. For instance, a targeted metabolomics study using GC-MS/MS identified associations between plasma concentrations of valerate and other SCFAs with metabolic dysfunction-associated steatotic liver disease (MASLD). nih.govnih.govresearchgate.net In this study, patients with MASLD had significantly higher plasma concentrations of valerate compared to healthy controls. nih.govnih.govresearchgate.net
Nuclear magnetic resonance (NMR) spectroscopy is another powerful analytical platform used in metabolomics. nih.govnih.govcolumbia.edu ¹H-NMR analysis of urine has been utilized as a diagnostic tool for various metabolic disorders, including organic acidemias and aminoacidopathies, by identifying and quantifying a wide range of metabolites. nih.gov While not as sensitive as MS-based methods for all compounds, NMR is highly reproducible and non-destructive, making it a valuable tool for metabolic profiling. nih.gov
The choice of analytical method often depends on the specific research question, the biological matrix being analyzed, and the required sensitivity and throughput. creative-proteomics.com These metabolomic approaches have been instrumental in revealing the systemic presence of valerate and linking its altered levels to specific physiological and pathological states.
| Analytical Technique | Biological Sample | Key Findings/Applications | Reference |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Plasma, Feces | Quantification of SCFAs; Association of elevated plasma valerate with MASLD | nih.govnih.govnih.govnih.govresearchgate.netresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Urine | Diagnostic tool for metabolic disorders; Identification of various organic acids | nih.govnih.govcolumbia.edu |
Analytical Methodologies for Valerate Detection and Quantification
Chromatographic Separation Techniques (e.g., GC, LC)
Chromatographic techniques are foundational for the analysis of valerate (B167501) and other short-chain fatty acids (SCFAs), providing robust separation from complex sample matrices. Gas chromatography (GC) and liquid chromatography (LC) are the most prevalent methods. nih.gov
Gas chromatography, often coupled with a mass spectrometer (GC-MS), is a highly reliable and accurate method for SCFA analysis. nih.gov A critical step in GC analysis of SCFAs is derivatization, a process that chemically modifies the analytes to increase their volatility and improve their chromatographic behavior. nih.gov This modification is necessary because SCFAs in their free acid form are not volatile enough for direct GC analysis.
High-Performance Liquid Chromatography (HPLC) is another powerful tool, particularly in its reversed-phase (RP-HPLC) configuration. nih.gov HPLC offers excellent resolution for complex mixtures and can be used to simultaneously determine multiple compounds in a single run. innovareacademics.ininnovareacademics.in For instance, a validated RP-HPLC method was developed for the concurrent assay of betamethasone-17-valerate (B13397696) and other substances in a cream formulation. nih.gov This method utilized a C18 column with a gradient elution program and UV detection. nih.gov Similarly, HPLC methods have been established for quantifying estradiol (B170435) valerate in bulk and pharmaceutical forms, highlighting the technique's versatility. researchgate.net
The selection between GC and LC often depends on the specific requirements of the analysis, including the sample matrix, the need for derivatization, and the desired sensitivity. While GC is a classic and powerful method for SCFAs, HPLC provides a strong alternative, especially when analyzing less volatile valerate derivatives or when simultaneous analysis of other non-volatile compounds is required. nih.govinnovareacademics.in
Table 1: Examples of Chromatographic Conditions for Valerate Compound Analysis
| Analytical Method | Compound | Column | Mobile Phase / Carrier Gas | Detector | Reference |
|---|---|---|---|---|---|
| RP-HPLC | Betamethasone-17-valerate, Potassium Sorbate, etc. | Ascentis Express C18 (100mm x 3.0mm) | Gradient of Acetonitrile/Methanol and Phosphoric Acid solution | UV (240 nm) | nih.gov |
| HPLC | Betamethasone (B1666872) valerate, Clioquinol | Zorbax RP-C18 (25cm x 4.6 mm, 5 µm) | Water, Methanol, Acetonitrile, Glacial Acetic Acid (394:50:550:6 v/v/v/v) | UV (275 nm) | innovareacademics.in |
| HPLC | Estradiol Valerate | µBondapak Phenyl (3.9 mm x 30 mm, 5µm) | Not specified | UV-Visible | researchgate.net |
| GC-MS | Short-Chain Fatty Acids (including valerate) | Not specified | Not specified | Mass Spectrometry | nih.gov |
Spectroscopic Quantification Methods (e.g., NMR, UV-Vis for derivatized compounds)
Spectroscopic methods are essential for the quantification of valerate, often used in conjunction with chromatographic separation. The primary techniques include Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy. labmanager.comnih.gov
UV-Visible (UV-Vis) Spectroscopy is a widely used detection method in HPLC. labmanager.com It measures the absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum. ijrpr.com While valerate itself does not have a strong chromophore, many of its ester derivatives, such as estradiol valerate or betamethasone valerate, can be readily detected and quantified using UV-Vis spectroscopy. nih.govresearchgate.net The absorbance is directly proportional to the concentration of the analyte, allowing for accurate quantification based on a calibration curve. labmanager.comsolubilityofthings.com For instance, UV detection at 240 nm was successfully used in an HPLC method to quantify betamethasone-17-valerate. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful and non-destructive technique that provides detailed structural and quantitative information. nih.gov Quantitative NMR (qNMR) is particularly valuable as the area of an NMR peak is directly proportional to the number of nuclei contributing to the signal. nih.gov This makes it a robust method for quantifying specific compounds, like valerate, within a complex mixture without the need for identical standard compounds for calibration. nih.gov Both ¹H-NMR and ¹³C-NMR can be applied. ¹H-NMR is frequently used for metabolite profiling, while ¹³C-NMR can provide key information about the carbon skeleton of molecules like valerate and its derivatives. nih.govnih.gov Despite its many advantages, NMR is inherently less sensitive than mass spectrometry-based methods. nih.gov
Table 2: Comparison of Spectroscopic Quantification Methods for Valerate
| Technique | Principle | Advantages | Common Applications | Reference |
|---|---|---|---|---|
| UV-Vis Spectroscopy | Measures absorption of UV or visible light by the analyte, often following HPLC separation. | Fast, simple, inexpensive, high throughput for routine quantification. | Quantification of UV-absorbing valerate derivatives (e.g., betamethasone valerate) in pharmaceutical formulations. | nih.govlabmanager.com |
| NMR Spectroscopy | Measures the interaction of atomic nuclei with an external magnetic field, providing structural and quantitative data. | Non-destructive, highly reproducible, provides structural information, accurate quantification (qNMR) without identical standards. | Quantification of valerate and other SCFAs in biological samples and food studies. | nih.govnih.gov |
Electrochemical Detection Methods (e.g., Voltammetry for related compounds)
Electrochemical methods offer a highly sensitive and selective alternative for the determination of electroactive compounds, including certain valerate derivatives. Voltammetric techniques, such as cyclic voltammetry and square-wave voltammetry, are particularly useful. rsc.orgnih.gov
These methods involve applying a potential to an electrode and measuring the resulting current, which is related to the concentration of the analyte undergoing oxidation or reduction. Research has demonstrated the utility of adsorptive stripping square-wave voltammetry for the determination of estradiol valerate. rsc.orgnih.gov In one study, this method involved the adsorption of estradiol valerate onto a static mercury electrode, followed by a potential scan that produced a reductive peak at -1.29 V. rsc.orgnih.gov The peak current was found to be linearly proportional to the estradiol valerate concentration over a range of 2.0 × 10⁻⁸ to 2.5 × 10⁻⁶ mol L⁻¹, with a low detection limit of 1.1 × 10⁻⁸ mol L⁻¹. rsc.orgnih.gov
More advanced approaches have coupled Fast Fourier Transform (FFT) square wave voltammetry with supported liquid membrane micro-extraction for the determination of estradiol valerate in complex matrices like whole blood. electrochemsci.org This technique enhances sensitivity and allows for detection at very low concentrations, demonstrating a limit of detection of 2 ng mL⁻¹. electrochemsci.org The choice of electrode material, such as a carbon paste electrode, and the optimization of solution pH are critical parameters for method performance. electrochemsci.orgnih.gov
Table 3: Voltammetric Methods for Determination of Valerate Derivatives
| Technique | Analyte | Electrode | Key Findings | Limit of Detection | Reference |
|---|---|---|---|---|---|
| Adsorptive Stripping Square-Wave Voltammetry | Estradiol valerate | Static Mercury Electrode | A sensitive reductive peak was observed at -1.29 V (vs. SCE) in a Britton-Robinson buffer (pH 9.5). | 1.1 × 10⁻⁸ mol L⁻¹ | rsc.orgnih.gov |
| FFT Square Wave Voltammetry with Supported Liquid Membrane Micro-extraction | Estradiol valerate | Carbon Paste Electrode modified with Cerium Carbonate Nanospheres | Effective extraction and determination from whole blood with 52% recovery. | 2 ng mL⁻¹ | electrochemsci.org |
Integration of Analytical Platforms for Comprehensive Metabolite Profiling
No single analytical technique can fully characterize the entire metabolome of a biological sample. leco.com Therefore, the integration of multiple analytical platforms is essential for comprehensive metabolite profiling, which includes the analysis of valerate and other SCFAs. acs.org The most powerful and common approach involves coupling a separation technique, like GC or LC, with a detection technique, primarily mass spectrometry (MS). nih.govnih.gov
The hyphenated techniques of GC-MS and LC-MS are central to modern metabolomics. nih.govnih.gov They combine the superior separation capabilities of chromatography with the high sensitivity and selectivity of mass spectrometry, enabling the detection and quantification of a vast number of metabolites simultaneously. nih.gov This integration allows for the creation of a feature list from the acquired data, which can then be used to identify metabolites of interest by comparing their mass spectra and retention times to databases and commercial standards. acs.org
Furthermore, combining data from different platforms, such as MS and NMR, provides a more complete picture of the metabolome. nih.govacs.org While MS excels in sensitivity and detecting a large number of metabolites, NMR offers high reproducibility and provides unambiguous structural information. nih.govnih.gov Software platforms like UNIFI and MetaboAnalyst are designed to integrate data from these different analytical sources, facilitating complex data processing, statistical analysis, and metabolite identification, which is crucial for understanding the biological roles of compounds like potassium valerate. acs.orgwaters.com
Coordination Chemistry and Material Science Applications Non Clinical Focus
Formation and Characterization of Metal Valerate (B167501) Coordination Compounds
Coordination compounds, or complexes, consist of a central metal atom or ion bonded to surrounding molecules or anions, known as ligands. libretexts.orgtruman.edu The valerate anion, derived from valeric acid, can act as a ligand, coordinating with various metal centers to form metal valerate complexes.
The formation of these coordination compounds often involves the reaction of a metal salt with a source of valerate anions, such as potassium valerate. The resulting structures can be characterized by a variety of analytical techniques to determine their composition, structure, and properties.
For instance, complexes of cobalt(II), nickel(II), and zinc(II) valerates with isonicotinic acid hydrazide have been synthesized and characterized using elemental analysis, thermogravimetry, IR, and diffuse reflectance spectroscopy. researchgate.net Similarly, a copper(II) valerate complex with nicotinamide (B372718) has been synthesized and studied by IR spectroscopy and thermogravimetry, with its crystal structure determined by X-ray diffraction. researchgate.net In another example, the synthesis of dimeric molecular complexes of cobalt with valerate anions and nicotinamide ligands has been reported, where the cobalt atoms are linked by bridges formed by oxygen atoms of the valerate anions. researchgate.net
The characterization of these compounds provides insights into the coordination mode of the valerate ligand. The difference in the symmetric and asymmetric stretching frequencies of the carboxylate group (νas(COO) - νs(COO)) in the IR spectrum can help determine whether the valerate ligand is acting in a monodentate, bidentate, or bridging fashion. researchgate.net
Table 1: Examples of Synthesized Metal Valerate Coordination Compounds
| Metal Ion | Other Ligands | Resulting Complex Composition | Reference |
| Cobalt(II) | Isonicotinic acid hydrazide | Co(L)₂(Val)₂ | researchgate.net |
| Nickel(II) | Isonicotinic acid hydrazide | Ni(L)₂(Val)₂ | researchgate.net |
| Zinc(II) | Isonicotinic acid hydrazide | Zn(L)₂(Val)₂ | researchgate.net |
| Copper(II) | Nicotinamide | [Cu(L)₂(C₄H₉COO)₂] | researchgate.net |
| Cobalt(II) | Nicotinamide, Water | Dimeric molecular complexes with triple bridges | researchgate.net |
L represents the isonicotinic acid hydrazide ligand, and Val represents the valerate anion.
Potential Applications in Bionanocomposite Materials and Enhanced Barrier Properties
Bionanocomposites are materials derived from a combination of a biopolymer matrix and a nanofiller, which are explored for applications such as food packaging due to their potential for improved properties and sustainability. doi.orgmdpi.com The incorporation of nanofillers can enhance the mechanical strength, thermal stability, and barrier properties of the biopolymer, making them more suitable for demanding applications. mdpi.comresearchgate.net
While direct studies on this compound's role in bionanocomposites are not extensively detailed in the provided results, the underlying principles suggest a potential role. The valerate moiety, as part of a larger system or as a surface modifier for nanoparticles, could influence the compatibility and dispersion of fillers within a polymer matrix. For example, in poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), a biodegradable polymer, the valerate component is integral to its properties. emerald.com The enhancement of barrier properties in PHBV has been achieved by incorporating boron nitride (BN) particles. researchgate.net The interaction between the polymer, containing valerate units, and the filler is crucial for achieving improved performance, such as reduced oxygen permeability. researchgate.net
The development of bionanocomposite films often focuses on improving barrier properties against gases like oxygen and water vapor to extend the shelf-life of packaged goods. mdpi.comudc.es The addition of various nanofillers, such as montmorillonite, to polymers like poly(lactic acid) (PLA) and polyhydroxyalkanoates (PHA) has been shown to improve these barrier characteristics. emerald.com The surface chemistry of these nanofillers is critical for good dispersion and interaction with the polymer matrix, and this is an area where functional groups like valerate could potentially be employed.
Role as a Catalyst in Organic Synthesis and Polymerization Reactions
Potassium salts of organic acids can function as catalysts or initiators in various chemical reactions. In the context of organic synthesis, strong bases are often used to deprotonate substrates, initiating a desired chemical transformation. evonik.com While potassium t-amylate is highlighted as a very strong base for such reactions, the principle extends to other potassium alkoxides and carboxylates. evonik.com
In polymerization reactions, potassium-based initiators are of interest, particularly in the synthesis of biodegradable polymers like polylactide (PLA). mdpi.com For instance, potassium ions are involved in the metabolism of living organisms, which makes potassium-based initiators attractive for producing polymers for biomedical applications, as their removal might not be necessary. mdpi.com Anionic polymerization of lactide has been initiated using potassium PEG-200, where the molecular weight of the resulting polymer was influenced by the amount of the initiator. mdpi.com
The use of polymers as supports for catalysts is a significant area in organic synthesis, offering advantages like improved stability and recyclability of the catalyst. numberanalytics.com While the direct use of this compound as a primary catalyst is not extensively documented in the provided search results, its role as a component in a catalytic system or as a precursor to a more active species is plausible. The carboxylate group can influence the electronic and steric environment of a catalytic metal center, thereby tuning its activity and selectivity.
Future Research Directions and Emerging Areas
Advancements in Sustainable Synthesis Technologies for Valerates
The production of valerates, including potassium valerate (B167501), is undergoing a green transformation. ijnc.ir A significant focus is the valorization of biomass, converting renewable resources into valuable chemicals. rsc.org Levulinic acid, a key platform chemical derived from lignocellulosic biomass, is a primary starting material. rsc.orgfrontiersin.org
Researchers are developing innovative catalytic processes to convert levulinic acid and its derivative, γ-valerolactone (GVL), into valeric acid and its esters. rsc.orgx-mol.net These methods often employ heterogeneous catalysts, which are favored for their reusability and potential to make processes more sustainable. rsc.orgresearchgate.net
Key advancements include:
One-Pot Synthesis: Streamlining the conversion of levulinic acid to valeric acid in a single reaction vessel, improving efficiency. rsc.org
Bifunctional Catalysts: The use of catalysts with both metal and acid functions, such as Pd/C combined with metal triflates like hafnium trifluoromethanesulfonate (B1224126) (Hf(OTf)4), has shown high conversion rates of levulinic acid to valeric acid. rsc.orgrsc.orgresearchgate.netresearchgate.net
Flow Reactors: Continuous-flow systems are being explored for the esterification of levulinic acid, offering advantages in control and scalability. mdpi.com
Biocatalysis: The use of enzymes in ionic liquids presents a promising green alternative for chemical synthesis, including the production of biofuels. mdpi.com
Different catalytic systems have been investigated for their efficiency in producing valerate esters from biomass-derived levulinic acid. The following table summarizes some of the findings:
| Catalyst System | Feedstock | Product(s) | Key Findings |
| Metal triflates + Pd/C | Levulinic Acid | Valeric acid, Valerate esters | High conversion of levulinic acid (99%) and high selectivity for valeric acid (92%) were achieved with Hf(OTf)4 and Pd/C. rsc.orgrsc.org |
| Supported Ru catalysts | Levulinic Acid | Ethyl valerate | A bifunctional Ru/SBA-SO3H catalyst achieved a high yield (94%) of ethyl valerate. researchgate.net |
| Resin-supported acids | Levulinic Acid | Alkyl levulinates | Efficient for esterification in continuous-flow reactors. mdpi.com |
| F- modified mesoporous aluminosilicates | Valeric Acid | Alkyl valerate esters | Incorporation of fluoride (B91410) into Al-SBA-15 catalysts increased the conversion of valeric acid. mdpi.com |
Elucidation of Novel Reaction Mechanisms Involving Potassium Valerate
Understanding the precise steps of chemical reactions involving this compound is crucial for optimizing existing processes and discovering new applications. Quantum chemical calculations are being used to investigate reaction pathways, such as the formation of valerolactone from 5-bromovalerate in the presence of sodium ions. researchgate.net These computational studies help to elucidate the energy barriers and intermediate structures that govern these transformations.
The decomposition of related carboxylate complexes, such as copper formates, is also being studied to understand the fundamental steps of metal-catalyzed reactions. researchgate.net This knowledge is transferable to systems involving this compound, aiding in the design of more efficient catalysts for specific chemical conversions.
Deeper Understanding of Valerate's Role in Microbial Ecosystems and Host-Microbe Interactions
Valerate, the conjugate base of valeric acid, is a short-chain fatty acid (SCFA) produced by the gut microbiota through the fermentation of amino acids and other organic compounds. nih.govmetabolon.comwjgnet.com It is one of several SCFAs, including acetate, propionate (B1217596), and butyrate, that play a role in the complex interplay between the host and its resident microbes. mdpi.commedcraveonline.com
Recent research has highlighted several key aspects of valerate's role in these ecosystems:
Microbial Production: Certain gut bacteria, including some species of Clostridium and Megasphaera elsdenii, are known to produce valerate. nih.govmetabolon.comresearchgate.net The metabolic pathways can involve the fermentation of proline to 5-aminovalerate, which is then converted to valerate. nih.gov
Modulation of Microbial Communities: Valerate has been shown to influence the composition and stability of microbial communities. For instance, it can inhibit the growth of the pathogenic bacterium Clostridioides difficile. nih.govimperial.tech It has also been identified as a modulator that can increase the carrying capacity for certain probiotic bacteria like Lactiplantibacillus plantarum. nih.govnih.gov
Host-Microbe Signaling: SCFAs, including valerate, are key signaling molecules in the gut-lung axis and other systemic interactions. preprints.org They are involved in maintaining the integrity of the intestinal barrier and modulating immune responses. preprints.orgnih.gov Studies have shown a correlation between plasma valerate levels and kidney function, suggesting a broader role in host physiology. tandfonline.com
The following table summarizes the production of valerate by different gut microbes and its observed effects:
| Microbe(s) | Substrate(s) | Effect(s) of Valerate |
| Clostridium species | Protein hydrolysates (e.g., proline) | Production of valerate via 5-aminovalerate. nih.gov |
| Megasphaera elsdenii | Lactate | Production of valerate as a predominant SCFA. researchgate.net |
| Gut microbiota | Indigestible foods, amino acids | Inhibition of Clostridioides difficile growth. nih.govimperial.tech |
| Gut microbiota | --- | Increased carrying capacity for Lactiplantibacillus plantarum. nih.govnih.gov |
Development of Advanced Spectroscopic and Computational Tools for Comprehensive Analysis
The detailed characterization of this compound and its reaction products relies on a suite of advanced analytical techniques. Spectroscopic methods such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for determining molecular structure. rockymountainlabs.com
FTIR Spectroscopy: Provides information about the vibrational modes of chemical bonds, allowing for the identification of functional groups present in a molecule. rockymountainlabs.com
NMR Spectroscopy: Elucidates the connectivity of atoms and the three-dimensional structure of molecules by probing the magnetic properties of atomic nuclei. rockymountainlabs.com
These techniques have been used to analyze polyhydroxyalkanoates (PHAs), including those containing hydroxyvalerate units, to determine their composition and structure. sci-hub.se
Computational tools are increasingly being used to complement experimental data. ijnc.ir Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models, for example, can predict the properties and behavior of chemical compounds based on their structure. mdpi.com These models are valuable for screening potential drug candidates and understanding the factors that govern a molecule's permeability across biological membranes. mdpi.com Computational modeling is also employed to optimize molecular properties, such as minimizing P-gp-mediated efflux in drug design, by analyzing factors like the molecular dipole. acs.org
Exploration of New Applications in Materials Science
Valerates are being explored as building blocks for novel biomaterials. nih.gov One area of significant interest is the synthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polymers produced by microorganisms. nih.govsfu-kras.ruresearcher.life
By supplementing the growth media of bacteria like Cupriavidus necator with this compound, researchers can induce the production of copolymers such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV). sfu-kras.ruresearcher.lifenih.gov These copolymers often have improved properties compared to the homopolymer poly(3-hydroxybutyrate) (PHB), such as lower crystallinity and different molecular weights, which can be advantageous for specific applications. sfu-kras.runih.gov
PHBV and other valerate-containing polymers are being investigated for a range of applications in tissue engineering and as biomaterials. nih.govresearchgate.netmdpi.com For example, PHBV has been used to create scaffolds for tissue regeneration and has been shown to be biocompatible. mdpi.com The addition of materials like graphene oxide to PHBV scaffolds can enhance their mechanical and piezoelectric properties, making them suitable for applications such as cartilage repair. nih.gov
The following table highlights the use of this compound in the synthesis of PHAs and the resulting material properties:
| Organism | Substrate(s) | Polymer Synthesized | Key Properties/Applications |
| Cupriavidus necator B-10646 | Oleic acid, this compound | Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (P(3HB-co-3HV)) | Lower molecular weight and higher polydispersity compared to PHB. sfu-kras.ruresearcher.life |
| Cupriavidus necator B-10646 | Jerusalem artichoke hydrolysates, this compound | P(3HB-co-3HV) | Decreased degree of crystallinity and molecular weight, influencing film porosity and surface roughness. nih.gov |
| --- | Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) | PHBV/graphene oxide composite scaffolds | Enhanced piezoelectric and mechanical properties for chondrocyte proliferation. nih.gov |
Q & A
Basic: What experimental models are recommended for studying potassium valerate's effects on intestinal barrier function?
Methodological Answer:
The Caco-2 human epithelial cell monolayer is a widely used in vitro model to assess intestinal barrier integrity. Researchers expose these cells to this compound (1–5 mM) and measure transepithelial electrical resistance (TEER) to evaluate tight junction functionality. Parallel assays (e.g., immunofluorescence for occludin/ZO-1 proteins) validate structural changes. For mechanistic insights, co-culture systems with immune cells (e.g., THP-1 macrophages) can simulate inflammatory conditions .
Advanced: How can researchers resolve contradictory data on polymer crystallinity when using this compound as a precursor?
Methodological Answer:
Contradictions in crystallinity (e.g., increased vs. decreased rates in PHBV copolymers) arise from valerate content and processing variables. To address this:
- Control valerate concentration : Use 3–14% molar ratios to assess threshold effects on chain mobility.
- Processing conditions : Monitor extrusion cycles (1–6 passes) and cooling rates during melt processing.
- Analytical validation : Combine differential scanning calorimetry (DSC) with X-ray diffraction (XRD) to distinguish crystalline/amorphous phases. Include nucleating agents (e.g., boron nitride) to isolate valerate-specific impacts .
Basic: What analytical techniques are suitable for quantifying this compound in biological matrices?
Methodological Answer:
- Gas chromatography-mass spectrometry (GC-MS) : Derivatize valerate with BSTFA/TMCS for volatile trimethylsilyl esters. Use internal standards (e.g., deuterated valerate) for calibration.
- Liquid chromatography-tandem MS (LC-MS/MS) : Suitable for direct quantification in plasma/stool with minimal sample preparation.
- Nuclear magnetic resonance (NMR) : ¹H NMR (400 MHz) in D₂O identifies valerate peaks at δ 0.89 (terminal CH₃) and δ 1.28–1.45 (methylene groups) .
Advanced: How to optimize anaerobic fermentation for valerate production from glycerol?
Methodological Answer:
- Substrate selection : Use crude glycerol (biodiesel byproduct) at 10–20 g/L, supplemented with ethanol (15% COD) as an electron donor.
- Microbiome engineering : Inoculate with caproate-producing sludge to enhance chain elongation (glycerol → valerate via Clostridium spp.).
- Extraction integration : Implement pertraction systems with organic solvents (e.g., oleyl alcohol) for continuous product removal, preventing feedback inhibition .
Basic: How does this compound influence microbial synthesis of polyhydroxyalkanoates (PHA)?
Methodological Answer:
In Cupriavidus necator cultures, this compound acts as a 3-hydroxyvalerate (3HV) precursor. Key steps:
- Batch culture design : Add 1.0 g/L this compound during active growth (10–24 hrs).
- Monomer ratio control : Vary valerate concentration (0.5–2.0 g/L) to modulate 3HV content (5–25 mol%) in P(3HB-co-3HV).
- Yield optimization : Monitor biomass (OD₆₀₀) and PHA accumulation via gravimetric analysis .
Advanced: How to design in vivo studies assessing this compound's neurobehavioral effects?
Methodological Answer:
- Animal models : Use C57BL/6J mice (n ≥ 10/group) with oral valerate doses (50–200 mg/kg/day).
- Behavioral endpoints : Employ elevated plus maze (anxiety) and voluntary ethanol intake tests (addiction models).
- Multi-omics integration : Profile gut microbiota (16S rRNA), plasma metabolites (GC-MS), and brain GABA levels (HPLC) to link valerate to neurochemical pathways .
Basic: What spectroscopic methods characterize this compound's conformational properties?
Methodological Answer:
- Microwave spectroscopy : Resolves rotational constants (e.g., A, B, C) for gas-phase structure validation. Use molecular beam Fourier transform (MB-FTMW) at 4–18 GHz.
- Computational modeling : Optimize conformers with MP2/cc-pVDZ to predict rotational constants. Compare with experimental data to validate dominant conformers (e.g., C₁ symmetry) .
Advanced: How to investigate valerate's role in amyloid pathology and endothelial dysfunction?
Methodological Answer:
- Cohort design : Recruit subjects with varying cognitive status (normal to dementia). Measure plasma valerate (LC-MS) and amyloid PET (florbetapir SUVR).
- Statistical approaches : Use Spearman’s rank correlation to link valerate levels with pro-inflammatory cytokines (IL-6, TNF-α) and endothelial biomarkers (VCAM-1).
- Mechanistic follow-up : Apply HDAC inhibition assays to test valerate’s epigenetic regulation of amyloid precursor protein (APP) .
Basic: How to assess this compound's stability under processing conditions?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Heat samples (25–400°C, 10°C/min) under nitrogen to determine decomposition onset.
- Kinetic modeling : Use Arrhenius equations to predict shelf-life at storage temperatures (4–25°C).
- pH stability : Test valerate solutions (0.1 M) across pH 2–12; monitor degradation via HPLC .
Advanced: What strategies enhance valerate's immunomodulatory effects in cancer therapy?
Methodological Answer:
- Combination therapy : Co-administer valerate (1–5 mM) with αPD-1 mAb in murine tumor models.
- Microbiome modulation : Use fecal microbiota transplantation (FMT) from high-valerate donors to validate gut-immune crosstalk.
- Single-cell RNA-seq : Profile tumor-infiltrating lymphocytes (TILs) to identify valerate-induced transcriptional changes (e.g., Foxp3 downregulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
